molecular formula C18H24N2O3S B2981518 N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361897-94-9

N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2981518
CAS No.: 2361897-94-9
M. Wt: 348.46
InChI Key: AAUVMRKNXLFGPD-UHFFFAOYSA-N
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Description

N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and a methylsulfinylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with an acyl chloride or anhydride.

    Attachment of the Methylsulfinylphenyl Moiety: This step involves the reaction of the piperidine carboxamide with a methylsulfinylphenyl derivative, typically through a nucleophilic substitution reaction.

    Final Methylation: The final step involves the methylation of the nitrogen atom to form the N-methyl group, often using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfinyl group can undergo oxidation to form a sulfone derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Formation of N-Methyl-N-[(4-methylsulfonylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide.

    Reduction: Formation of N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as proteins or nucleic acids, altering their function. The methylsulfinylphenyl group might be involved in binding interactions, while the piperidine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(4-methylsulfonylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
  • N-Methyl-N-[(4-methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
  • N-Methyl-N-[(4-methylthio phenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Uniqueness

N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical reactions such as oxidation to a sulfone. This functional group also influences the compound’s solubility and reactivity, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-4-17(21)20-11-9-15(10-12-20)18(22)19(2)13-14-5-7-16(8-6-14)24(3)23/h4-8,15H,1,9-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUVMRKNXLFGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)S(=O)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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